

Introduction to PARP7 and its Role in Cancer Immunity

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Compound of Interest		
Compound Name:	Parp7-IN-16	
Cat. No.:	B12379882	Get Quote

Poly(ADP-ribose) polymerase 7 (PARP7), a member of the mono-ADP-ribosyltransferase (mART) family, has emerged as a critical regulator of the type I interferon (IFN) signaling pathway.[1][2] In the tumor microenvironment, overexpression of PARP7 can suppress this pathway, thereby enabling cancer cells to evade immune detection and elimination.[3] Inhibition of PARP7 has been shown to restore type I IFN signaling, leading to the activation of anti-tumor immunity and subsequent tumor regression. This makes PARP7 a compelling target for the development of novel cancer immunotherapies.

Discovery of (S)-XY-05: A Structure-Based Design Approach

(S)-XY-05 was developed through a rational, structure-based drug design strategy, employing a rigid constraint approach to improve upon the existing PARP7 inhibitor, RBN-2397.[4][5] The core of this strategy involved the synthesis of a series of novel indazole-7-carboxamide derivatives, aiming to enhance potency, selectivity, and pharmacokinetic properties.[4]

Quantitative Biological Data

The following tables summarize the key quantitative data for (S)-XY-05 and the reference compound RBN-2397, highlighting the superior profile of (S)-XY-05.

Table 1: In Vitro Inhibitory Activity



Compound	PARP7 IC50 (nM)	PARP1 IC50 (nM)	Selectivity (PARP1/PARP7)
(S)-XY-05	4.5	>1000	>222
RBN-2397	6.0	Not Reported	Not Reported

Data sourced from Gu et al., 2023.[4][5]

Table 2: In Vivo Pharmacokinetic Properties in Mice

Compound	Dose (mg/kg, p.o.)	Tmax (h)	Cmax (ng/mL)	AUC (0-t) (ng·h/mL)	Oral Bioavailabil ity (F%)
(S)-XY-05	50	0.5	4532	11467	94.60
RBN-2397	50	1.0	1023	4321	25.67

Data sourced from Gu et al., 2023.[4][5]

Table 3: In Vivo Antitumor Efficacy in CT26 Syngeneic Mouse Model

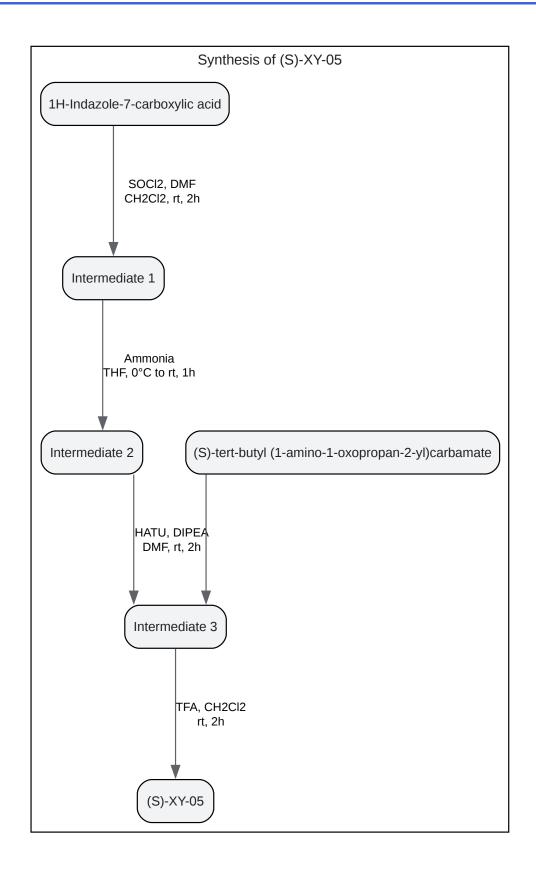
Treatment	Dose (mg/kg, p.o.)	Tumor Growth Inhibition (TGI, %)
(S)-XY-05	50	83
RBN-2397	100	Not Reported in this study

Data sourced from Gu et al., 2023.[4][5]

Synthesis Pathway of (S)-XY-05

The synthesis of (S)-XY-05 is a multi-step process starting from commercially available reagents. The detailed synthetic scheme is outlined below.





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Caption: Synthetic pathway for the PARP7 inhibitor (S)-XY-05.



Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery and characterization of (S)-XY-05.

PARP7 Enzymatic Assay

A commercially available PARP7 activity assay kit was utilized to determine the in vitro inhibitory potency of the synthesized compounds. The assay measures the consumption of NAD+ during the ADP-ribosylation reaction catalyzed by recombinant human PARP7.

- Recombinant human PARP7 enzyme, NAD+, and a histone substrate are combined in a reaction buffer.
- The test compound, (S)-XY-05 or RBN-2397, is added at various concentrations.
- The reaction is initiated and incubated at room temperature for a specified time.
- A detection reagent is added that produces a chemiluminescent signal inversely proportional to the amount of remaining NAD+.
- The luminescence is read on a plate reader, and the IC50 values are calculated from the dose-response curves.

Cellular Thermal Shift Assay (CETSA)

CETSA was employed to confirm the target engagement of (S)-XY-05 with PARP7 in a cellular context.

- CT26 cells are treated with either DMSO (vehicle) or (S)-XY-05.
- The cells are harvested, lysed, and the resulting lysate is divided into aliquots.
- The aliquots are heated at a range of temperatures to induce protein denaturation.
- The samples are then centrifuged to separate the soluble and aggregated protein fractions.
- The amount of soluble PARP7 in the supernatant is quantified by Western blotting.



 Binding of (S)-XY-05 to PARP7 stabilizes the protein, resulting in a higher melting temperature compared to the vehicle-treated control.

In Vivo Pharmacokinetic (PK) Study

Male BALB/c mice were used to evaluate the pharmacokinetic properties of (S)-XY-05.

- Mice were administered a single oral dose of (S)-XY-05 (50 mg/kg).
- Blood samples were collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
- Plasma was separated by centrifugation, and the concentration of (S)-XY-05 was determined by LC-MS/MS.
- Pharmacokinetic parameters, including Tmax, Cmax, AUC, and oral bioavailability, were calculated using appropriate software.

In Vivo Antitumor Efficacy Study

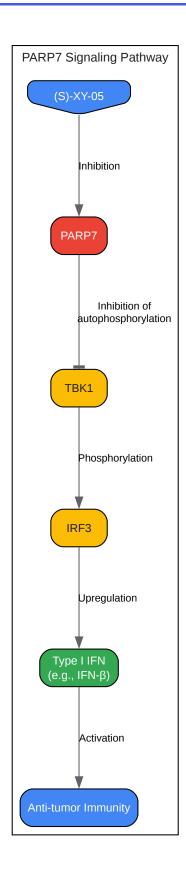
A syngeneic mouse model was used to assess the in vivo anti-tumor activity of (S)-XY-05.

- CT26 colon carcinoma cells were subcutaneously implanted into the flank of female BALB/c mice.
- Once the tumors reached a palpable size, the mice were randomized into treatment groups.
- (S)-XY-05 (50 mg/kg) or vehicle was administered orally, once daily.
- Tumor volume and body weight were measured regularly throughout the study.
- At the end of the study, the tumors were excised, weighed, and the tumor growth inhibition (TGI) was calculated.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of PARP7 inhibition and the experimental workflow for the discovery and characterization of (S)-XY-05.

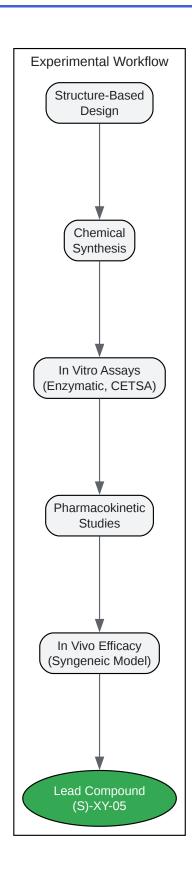




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Caption: Proposed signaling pathway of PARP7 inhibition by (S)-XY-05.





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